N-Benzyloxycarbonyl D-Valine Methyl Ester

Vue d'ensemble

Description

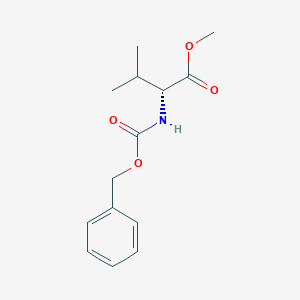

N-Benzyloxycarbonyl D-Valine Methyl Ester is a protected amino acid derivative commonly used in peptide synthesis. It is known for its role in protecting the amino group of valine during chemical reactions, preventing unwanted side reactions. This compound is characterized by its molecular formula C14H19NO4 and a molecular weight of 265.3 g/mol .

Applications De Recherche Scientifique

Peptide Synthesis

Z-D-Val-OMe is widely recognized as a valuable building block in peptide synthesis. It allows for the selective protection of the amino group, enabling the formation of peptide bonds without interference from other functional groups. This application is crucial in the development of biologically active peptides and therapeutic agents.

Case Study : A study demonstrated the successful synthesis of a peptide using Z-D-Val-OMe as a key intermediate, highlighting its effectiveness in constructing complex structures while maintaining high yields and purity.

Pharmaceutical Development

This compound is integral to pharmaceutical research, particularly in creating peptide-based drugs that target specific biological pathways. Its unique stereochemistry (D-configuration) enhances the stability and bioavailability of drugs, making it an essential component in drug formulation processes.

Data Table: Comparison with Similar Compounds

| Compound Name | Configuration | Stability | Application Area |

|---|---|---|---|

| N-Benzyloxycarbonyl D-Valine Methyl Ester | D | High | Drug Development |

| N-Benzyloxycarbonyl L-Valine Methyl Ester | L | Moderate | Peptide Synthesis |

| N-Benzyloxycarbonyl D-Alanine Methyl Ester | D | High | Biochemical Research |

Biochemical Research

In biochemical studies, Z-D-Val-OMe is employed to investigate protein interactions and enzyme activities. Its role as a substrate or inhibitor allows researchers to gain insights into cellular processes and identify potential therapeutic targets.

Example Application : Researchers have utilized Z-D-Val-OMe to study the kinetics of specific enzyme reactions, demonstrating its utility in elucidating biochemical pathways .

Chiral Resolution

The compound is effective in chiral separation processes, which are critical for isolating enantiomers necessary for the production of optically active pharmaceuticals. This capability enhances the efficiency of drug development processes by ensuring that only the desired enantiomer is utilized.

Research Insight : A recent study highlighted the use of Z-D-Val-OMe in chiral resolution techniques, showcasing its effectiveness in achieving high enantiomeric purity .

Drug Delivery Systems

Z-D-Val-OMe can be incorporated into drug delivery systems to improve solubility and bioavailability of therapeutic agents. Its chemical properties facilitate better interaction with biological membranes, enhancing drug absorption.

Mécanisme D'action

Target of Action

N-Benzyloxycarbonyl D-Valine Methyl Ester is a protected amino acid

Mode of Action

It has been used in a surface passivation process to restructure perovskite thin films for high-performance solar cells . The treatment with this compound led to a bulk phase reorganization of the entire perovskite film .

Biochemical Pathways

Its application in surface passivation has shown to improve the film-forming properties of [6,6]-phenyl-c61-butyric acid methyl ester .

Result of Action

The application of this compound in surface passivation has shown to improve the grain size, crystallinity, trap states, cathode interface, and built-in field, thereby enhancing the performance and stability of perovskite solar cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the devices treated with this compound maintained approximately 77% and 84% of their initial power conversion efficiency after being stored in air for 768 hours (32 days) and in nitrogen for 8376 hours (349 days), respectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Benzyloxycarbonyl D-Valine Methyl Ester is typically synthesized through the esterification of N-Benzyloxycarbonyl D-Valine. The process involves the reaction of N-Benzyloxycarbonyl D-Valine with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzyloxycarbonyl D-Valine Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield N-Benzyloxycarbonyl D-Valine and methanol.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding D-Valine.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like palladium on carbon (Pd/C) can be employed.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Hydrolysis: N-Benzyloxycarbonyl D-Valine and methanol.

Reduction: D-Valine.

Substitution: Depending on the nucleophile used, various substituted products can be formed.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Benzyloxycarbonyl L-Valine Methyl Ester

- N-Benzyloxycarbonyl D-Alanine Methyl Ester

- N-Benzyloxycarbonyl L-Alanine Methyl Ester

Uniqueness

N-Benzyloxycarbonyl D-Valine Methyl Ester is unique due to its specific stereochemistry (D-configuration) and its application in the synthesis of D-peptides, which are more resistant to enzymatic degradation compared to their L-counterparts. This makes it particularly valuable in the development of peptide-based drugs with enhanced stability and bioavailability .

Activité Biologique

N-Benzyloxycarbonyl D-Valine Methyl Ester (Cbz-D-Val-OMe) is a synthetic compound derived from D-Valine, primarily used in peptide synthesis due to its protective groups that prevent undesired reactions during chemical manipulations. This article explores the biological activity of Cbz-D-Val-OMe, detailing its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

The structure of Cbz-D-Val-OMe includes a benzyloxycarbonyl (Cbz) group that protects the amine functionality and a methyl ester (OMe) that protects the carboxylic acid terminus. This configuration allows for selective reactions during peptide synthesis, making it an essential building block in producing biologically active peptides.

Cbz-D-Val-OMe functions primarily as a protecting group in peptide synthesis. Its protective groups facilitate the formation of peptide bonds without interference from side reactions. The compound is integral in synthesizing peptides that require specific stereochemical configurations for optimal biological activity. The D-configuration of this compound is particularly significant as it influences the interaction with biological targets, which can differ markedly from its L-counterpart.

Biological Applications

- Peptide Synthesis:

- Research Applications:

-

Surface Passivation:

- Recent studies have highlighted its application in enhancing the stability and performance of perovskite solar cells by improving film-forming properties and crystallinity.

Case Study 1: Peptide Therapeutics

Research demonstrated that peptides synthesized using Cbz-D-Val-OMe exhibited enhanced binding affinity to target receptors compared to those synthesized without protective groups. This study emphasized the importance of stereochemistry and protecting groups in developing effective therapeutics .

Case Study 2: Structural Analysis

A study on the crystal structure of N-Benzyloxycarbonyl-alanyl-phenylalanyl methyl ester revealed insights into its hydrogen bonding interactions, which are crucial for understanding its self-assembly properties. The findings indicated that similar compounds could form β-sheet structures, which are vital for biological function .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Benzyloxycarbonyl L-Valine Methyl Ester | C14H19NO4 | L-Valine variant; different stereochemistry |

| N-Benzyloxycarbonyl Glycine Methyl Ester | C11H13NO4 | Simpler structure; used for different peptide sequences |

| N-Benzyloxycarbonyl Phenylalanine Methyl Ester | C15H19NO4 | Contains an aromatic side chain; affects hydrophobicity |

This table highlights the unique features of Cbz-D-Val-OMe compared to other benzyloxycarbonyl derivatives, emphasizing its specific applications based on stereochemistry and structural properties.

Propriétés

IUPAC Name |

methyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTVCURTNIUHBH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478588 | |

| Record name | MolPort-028-961-234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154674-67-6 | |

| Record name | MolPort-028-961-234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.